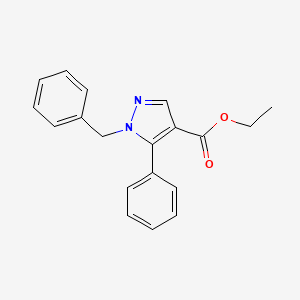

ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-benzyl-5-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-2-23-19(22)17-13-20-21(14-15-9-5-3-6-10-15)18(17)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIOTLZLMKYZPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 1 Benzyl 5 Phenyl 1h Pyrazole 4 Carboxylate and Analogues

Established Synthetic Pathways for Pyrazole-4-Carboxylates

The construction of the pyrazole-4-carboxylate core is achieved through several reliable and well-documented synthetic strategies. These methods often involve the formation of the heterocyclic ring from acyclic precursors through cyclization reactions.

Multi-component Reactions in Pyrazole (B372694) Ring Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. doaj.org This approach offers advantages in terms of atom economy, reduced reaction times, and simplified purification processes. nih.gov

A common MCR for synthesizing polysubstituted pyrazoles, including pyrazole-4-carboxylates, is the three-component condensation of a β-ketoester, an aldehyde, and a hydrazine (B178648) derivative. beilstein-journals.orgsid.ir For instance, the synthesis of ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate analogues can be achieved by reacting phenylhydrazine, a substituted benzaldehyde, and ethyl acetoacetate. sid.ir Catalysts such as Yb(PFO)₃ (ytterbium perfluorooctanoate) have been shown to be mild and highly efficient for this type of transformation. beilstein-journals.org Another approach involves the in-situ generation of 1,3-dicarbonyl compounds, which then react with hydrazines in a consecutive three-component reaction to yield 3,4,5-substituted pyrazoles. nih.gov

Four-component reactions have also been developed, particularly for the synthesis of fused pyrazole systems like pyrano[2,3-c]pyrazoles. mdpi.com These reactions typically involve an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303). mdpi.comrsc.org

Table 1: Examples of Multi-component Reactions for Pyrazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Phenylhydrazine, Benzaldehyde, Ethyl acetoacetate | [bmim][FeCl4], O2 | Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate | sid.ir |

| Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)3 | Persubstituted pyrazole-4-carboxylates | beilstein-journals.org |

| Aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Taurine, Water, 80°C | 1,4-Dihydropyrano[2,3-c]pyrazoles | mdpi.com |

Condensation Reactions with Hydrazine Derivatives

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govnih.gov To synthesize a pyrazole-4-carboxylate like the target compound, a precursor such as ethyl 2-benzoyl-3-oxobutanoate would be reacted with benzylhydrazine. The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov

The reaction of hydrazones with β-ketoesters also serves as a viable pathway. nih.gov Furthermore, α,β-unsaturated ketones can undergo cyclization with hydrazine derivatives to form pyrazoles. nih.gov However, direct synthesis of pyrazole-4-carbohydrazides from the corresponding ethyl esters and hydrazine hydrate has been reported as unsuccessful in some cases, indicating that the specific reaction conditions and substrate reactivity are crucial. researchgate.netumich.edu A related method is the Vilsmeier-Haack reaction, which can be used to synthesize pyrazole-4-carbaldehydes from hydrazones; these aldehydes can then be oxidized to the corresponding carboxylic acids and subsequently esterified. nih.gov

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysis offers powerful tools for C-C and C-N bond formation, enabling the synthesis and functionalization of heterocyclic systems. While often used to modify an existing pyrazole ring, these strategies can also be integrated into the core synthesis.

One notable application is the direct C-H arylation of pyrazoles. For example, the palladium-catalyzed C5-arylation of ethyl 1-methylpyrazole-4-carboxylate demonstrates the feasibility of introducing aryl groups, such as the phenyl group at the C5 position, onto a pre-formed pyrazole-4-carboxylate core. academie-sciences.fr This reaction typically uses a phosphine-free Pd(OAc)₂ catalyst with a base like KOAc. academie-sciences.fr This method highlights a strategy for late-stage functionalization to produce analogues of the target compound. More complex sequences, such as a sequentially Pd-catalyzed Kumada–Sonogashira cyclocondensation, have been employed for the synthesis of 1,3,5-substituted pyrazoles. beilstein-journals.org Additionally, palladium-catalyzed ring-opening reactions of 2H-azirines with hydrazones have been developed as an alternative route to construct polysubstituted pyrazoles. dntb.gov.ua

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction is a powerful method for constructing five-membered heterocyclic rings. In pyrazole synthesis, this typically involves the reaction between a diazo compound (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). acs.orgorganic-chemistry.org

To form a pyrazole-4-carboxylate, the cycloaddition would occur between a diazo compound and an acetylene (B1199291) derivative bearing a carboxylate group, such as ethyl propiolate. For instance, reacting phenyldiazomethane (B1605601) with ethyl propiolate would yield a mixture of regioisomeric pyrazoles. A significant advancement in this area is the in-situ generation of diazo compounds from stable precursors like N-tosylhydrazones, which avoids the need to handle potentially hazardous diazo compounds. acs.orgorganic-chemistry.org This approach allows for a one-pot, three-component reaction between an aldehyde, tosylhydrazine, and a terminal alkyne to produce 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org The regioselectivity of the cycloaddition is a key consideration and is influenced by both steric and electronic factors of the reactants. acs.org

Advanced Synthetic Approaches and Reaction Condition Optimization

To improve the efficiency, yield, and environmental footprint of pyrazole synthesis, advanced techniques have been developed. These methods often focus on accelerating reaction rates and simplifying experimental procedures.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating a wide range of chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles. researchgate.net

This technology has been successfully applied to the synthesis of various pyrazole derivatives. For example, the reaction of substituted hydrazines with β-ketoesters to form pyrazoles can be efficiently conducted under microwave irradiation. psu.edu One-pot microwave-assisted methods have been reported for the synthesis of novel pyrazole derivatives from a carbaldehyde derivative and phenyl hydrazine in an ethanol (B145695) and acetic acid solution. dergipark.org.tr Another protocol involves the microwave-mediated reaction of an aryl hydrazine with an α-cyanoketone in aqueous HCl, providing 1-aryl-1H-pyrazole-5-amines in high yields (70-90%) within 10-15 minutes. nih.gov These examples demonstrate the potential of microwave heating to facilitate the key bond-forming steps in the synthesis of pyrazole-4-carboxylates and their analogues.

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference |

|---|---|---|---|---|

| Chalcone + Hydrazine derivative | Reflux in ethanol with piperidine | Microwave irradiation, no catalyst | Shorter time, better yields, catalyst-free | researchgate.net |

| Hydrazine + β-ketoester | Conventional heating | Microwave irradiation (120-150°C) | Excellent yields, rapid | psu.edu |

| Aryl hydrazine + α-cyanoketone | N/A | 150°C, 10-15 min, aqueous HCl | Time and resource efficient, uses water as solvent | nih.gov |

Regioselective and Chemoselective Synthetic Strategies

The synthesis of polysubstituted pyrazoles, including the target structure ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate, requires precise control over the placement of substituents on the heterocyclic ring, a challenge addressed through regioselective and chemoselective strategies.

A primary and classical approach to the pyrazole core involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. researchgate.net For the title compound, this would involve the reaction of a β-ketoester bearing phenyl groups with benzylhydrazine. The reaction of an asymmetrical hydrazine, such as benzylhydrazine, with an asymmetrical 1,3-dicarbonyl precursor can lead to the formation of two regioisomeric pyrazoles. The regiochemical outcome is influenced by the differential reactivity of the two nitrogen atoms of the hydrazine and the two carbonyl groups of the dicarbonyl compound, which can often be controlled by adjusting reaction conditions such as pH and solvent.

More contemporary methods offer enhanced regioselectivity. One such powerful technique is the eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction, which provides an efficient and highly regioselective route to fully substituted pyrazoles. ambeed.com In this strategy, nitrilimines, generated in situ from hydrazonyl chlorides, act as 1,3-dipoles that react with dipolarophiles like enaminones to construct the pyrazole ring in high yield. ambeed.comnih.gov The regioselectivity of this transformation has been confirmed through two-dimensional NMR techniques and DFT calculations. researchgate.net

Another critical regioselective step arises in the synthesis of N-substituted pyrazoles via the alkylation of an existing NH-pyrazole ring. The direct alkylation of a precursor like ethyl 5-phenyl-1H-pyrazole-4-carboxylate with an alkylating agent such as benzyl (B1604629) chloride can potentially occur at either the N1 or N2 position of the pyrazole ring. The choice of base, solvent, and reaction temperature plays a crucial role in directing the alkylation to the desired nitrogen atom, thereby controlling the regiochemical outcome. For instance, the synthesis of ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate was achieved by heating ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate with benzyl chloride and potassium carbonate in acetonitrile, demonstrating a specific regioselective N-alkylation. researchgate.netnih.gov

Table 1: Comparison of Regioselective Synthetic Methods for Pyrazoles

| Method | Precursors | Key Features | Typical Yield | Reference |

|---|---|---|---|---|

| Knorr Cyclocondensation | 1,3-Dicarbonyls + Hydrazines | Classical method; regioselectivity can be an issue with unsymmetrical precursors. | Variable | researchgate.net |

| 1,3-Dipolar Cycloaddition (ENAC) | Hydrazonyl Chlorides + Enaminones | High regioselectivity and efficiency; mild conditions. | Excellent | ambeed.comnih.gov |

| N-Alkylation | NH-Pyrazole + Alkyl Halide | Regioselectivity (N1 vs. N2) is dependent on reaction conditions (base, solvent). | Good to Excellent (82%) | researchgate.netnih.gov |

Green Chemistry Principles in Pyrazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to develop more sustainable and environmentally benign processes. chemicalbook.comsid.ir These strategies focus on the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions. chemicalbook.com

Key green approaches in pyrazole synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form the product, which incorporates most or all of the atoms of the starting materials. This enhances atom economy and operational simplicity. chemicalbook.com

Use of Green Solvents: Water has been explored as a benign solvent for pyrazole synthesis, replacing hazardous organic solvents. google.com

Alternative Energy Sources: Microwave and ultrasonic irradiation are used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com

Recyclable Catalysts: The use of heterogeneous or recyclable catalysts is a cornerstone of green synthesis. For the synthesis of pyrazole-4-carboxylic acid ethyl esters, a magnetic ionic liquid ([bmim][FeCl4]) has been employed as an efficient and recyclable catalyst in a one-pot, solvent-free, multicomponent reaction. mdpi.com The catalyst can be easily separated from the reaction mixture using a magnet and reused multiple times without significant loss of activity. mdpi.com

Table 2: Green Synthetic Approaches for Pyrazole Derivatives

| Green Principle | Methodology | Advantages | Reference |

|---|---|---|---|

| Recyclable Catalyst | One-pot, three-component reaction using a magnetic ionic liquid catalyst. | Environmentally friendly, good to excellent yields (75-92%), mild conditions, easy catalyst recovery. | mdpi.com |

| Green Solvents | Synthesis in aqueous media. | Reduces use of volatile organic compounds (VOCs). | google.com |

| Energy Efficiency | Microwave-assisted synthesis. | Shorter reaction times, often higher yields, cleaner reactions. | mdpi.com |

| Atom Economy | Multicomponent reactions. | Operationally simple, high atom economy, reduces waste. | chemicalbook.com |

Post-Synthetic Chemical Transformations of the Carboxylate Moiety

The ethyl carboxylate group at the C4 position of the pyrazole ring is a versatile functional handle that can be readily converted into a variety of other functional groups, significantly expanding the chemical space accessible from this scaffold.

The conversion of the ethyl ester to an amide is a key transformation for generating derivatives with altered physicochemical properties and biological activities. This can be achieved through several routes.

One common method involves a two-step process where the ester is first hydrolyzed to the corresponding carboxylic acid. The resulting acid is then activated, for example, by conversion to an acyl chloride, which subsequently reacts with a primary or secondary amine to furnish the desired amide. chemicalbook.com For instance, pyrazole-5-carbonyl chloride has been condensed with various aryl amines to produce pyrazole-carboxamides. chemicalbook.com Similarly, pyrazolecarboxylic acids can be coupled with anilines using a sulfonyl chloride as a coupling agent to form N-phenylpyrazole-carboxamides. organic-chemistry.org

Direct conversion of the ester to an amide is also possible, though it can require more forcing conditions or catalysis. This transformation, known as aminolysis, typically involves heating the ester with a large excess of the amine. Catalytic methods using Lewis acids or other promoters can facilitate this reaction under milder conditions. The direct amidation of esters is a valuable atom-economic alternative to the multi-step acid-mediated route.

Saponification of the ethyl ester is a straightforward and high-yielding reaction that provides the corresponding pyrazole-4-carboxylic acid. This hydrolysis is typically carried out by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, in a co-solvent like ethanol or methanol, followed by acidic workup. The resulting carboxylic acid is a crucial intermediate for a wide range of further derivatizations. researchgate.net

Once formed, the carboxylic acid can be converted into a variety of other functional groups. For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the acid into the highly reactive pyrazole-4-carbonyl chloride. chemicalbook.com This acyl chloride is a key precursor for the synthesis of amides (as described above) and other esters via reaction with various alcohols. The carboxylic acid can also participate in coupling reactions, such as those mediated by reagents like HBTU, to form amides directly from the acid and an amine.

The ester group can be reduced to a primary alcohol, yielding a 4-(hydroxymethyl)pyrazole derivative. This transformation requires the use of strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). For example, the reduction of diethyl pyrazole-3,4-dicarboxylate with LiAlH₄ has been reported to produce 3,4-bishydroxymethylpyrazole. This reaction demonstrates the feasibility of reducing the ester functionality on the pyrazole ring to the corresponding alcohol without affecting the aromaticity of the heterocyclic core. The resulting hydroxymethyl group can then be used in further synthetic manipulations, such as conversion to a halomethyl group or oxidation to an aldehyde.

Table 3: Summary of Transformations of the Carboxylate Moiety

| Transformation | Product Functional Group | Typical Reagents | Significance |

|---|---|---|---|

| Amidation (via acid chloride) | Carboxamide | 1. NaOH (aq) / EtOH 2. SOCl₂ 3. R₂NH | Access to a diverse library of amides with potential biological activity. |

| Hydrolysis | Carboxylic Acid | NaOH (aq) / EtOH | Key intermediate for further derivatization. |

| Reduction | Hydroxymethyl | LiAlH₄ / THF | Provides access to alcohol derivatives for further functionalization. |

In-Depth Spectroscopic Analysis of this compound Unattainable Due to Lack of Publicly Available Data

While numerous studies detail the synthesis and spectroscopic properties of structurally related pyrazole derivatives, these analogues possess different substitution patterns, such as alternative isomers (e.g., 1,3-disubstituted or 3,5-disubstituted pyrazoles) or contain additional functional groups (e.g., methyl, fluoro, bromo, or amino groups). The spectral data from these related but distinct molecules cannot be accurately extrapolated to this compound, as minor structural changes can lead to significant shifts in spectroscopic signals.

The specific arrangement of a benzyl group at the N1 position, a phenyl group at the C5 position, and an ethyl carboxylate at the C4 position creates a unique electronic and steric environment. This distinct molecular architecture would produce a unique spectroscopic fingerprint. For instance:

In FT-IR spectroscopy , the characteristic vibrational frequencies for the carbonyl (C=O) of the ester, the C=N and C=C bonds within the pyrazole ring, and the aromatic C-H bonds would be specific to this isomer.

In ¹H NMR spectroscopy , the chemical shifts and coupling constants of the pyrazole proton, the methylene (B1212753) protons of the benzyl and ethyl groups, and the aromatic protons would be diagnostic for this particular structure.

In ¹³C NMR spectroscopy , the precise chemical shifts of the quaternary carbons and the protonated carbons in the pyrazole and phenyl rings would be essential for unambiguous structural confirmation.

Mass spectrometry would provide a specific molecular ion peak and a characteristic fragmentation pattern resulting from the cleavage of the benzyl, phenyl, and ethyl carboxylate moieties.

Without citable, experimental data from published research, a scientifically accurate and detailed article on the spectroscopic characterization of this compound that adheres to the requested in-depth structure cannot be generated. The creation of such an article would require either the synthesis and analysis of the compound to generate novel data or the discovery of a currently unavailable scientific publication detailing its properties.

Spectroscopic Characterization and Structural Elucidation of Ethyl 1 Benzyl 5 Phenyl 1h Pyrazole 4 Carboxylate

Mass Spectrometry for Molecular Composition and Fragmentation

High-Resolution Mass Spectrometry (HRMS)

A thorough search of scientific databases has not yielded specific High-Resolution Mass Spectrometry (HRMS) data for ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate. This technique is crucial for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement.

For this compound, with a chemical formula of C20H20N2O2, the theoretical monoisotopic mass can be calculated. However, without experimental HRMS data, the confirmation of its exact mass and, consequently, its elemental formula, remains unverified in the public domain. The expected data from an HRMS analysis would be presented as follows:

| Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Ion Species |

| C20H20N2O2 | [Theoretical Value] | [Not Available] | [e.g., [M+H]+] |

Table 1: Hypothetical data presentation for High-Resolution Mass Spectrometry (HRMS) of this compound. Experimental data is currently unavailable.

X-ray Crystallography for Solid-State Molecular Architecture

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through X-ray crystallography. This powerful analytical method provides definitive insights into molecular geometry, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

| Parameter | Value |

| Crystal System | [Not Available] |

| Space Group | [Not Available] |

| a (Å) | [Not Available] |

| b (Å) | [Not Available] |

| c (Å) | [Not Available] |

| α (°) | [Not Available] |

| β (°) | [Not Available] |

| γ (°) | [Not Available] |

| Volume (ų) | [Not Available] |

| Z | [Not Available] |

Table 2: Essential crystallographic data that would be obtained from a single-crystal X-ray diffraction study of this compound. This information is not currently available.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces, which include hydrogen bonds, van der Waals forces, and π-π stacking interactions, are fundamental to the physical properties of the solid material.

Without a determined crystal structure, a detailed analysis of the intermolecular interactions and crystal packing of this compound cannot be performed. An analysis of its structure would likely reveal the nature and geometry of any hydrogen bonds involving the carboxylate oxygen atoms and potential C-H···π interactions involving the phenyl and benzyl (B1604629) aromatic rings.

Computational and Theoretical Investigations of Ethyl 1 Benzyl 5 Phenyl 1h Pyrazole 4 Carboxylate

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate at the atomic level. These calculations help in understanding the molecule's stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for pyrazole (B372694) derivatives due to its balance of accuracy and computational efficiency. This method is used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of this compound. DFT calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

The choice of a basis set is crucial for the accuracy of DFT calculations. For organic molecules like pyrazole derivatives, Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, especially in systems with heteroatoms and potential for hydrogen bonding. Geometry optimization is typically performed without any symmetry constraints to find the global minimum energy conformation of the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For pyrazole derivatives, the distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attacks, respectively.

Table 1: Representative Frontier Molecular Orbital Data for a Pyrazole Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

Note: These are typical values for pyrazole derivatives and are for illustrative purposes only.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. These maps are valuable for identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylate group and the nitrogen atoms of the pyrazole ring, highlighting these as potential sites for interaction with electrophiles.

Natural Bonding Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. It provides a description of the Lewis-like chemical bonding structure. NBO analysis can reveal important information about hyperconjugative interactions, charge transfer, and the stability of the molecule arising from these interactions. For the title compound, NBO analysis can quantify the interactions between the pyrazole core and its substituents (benzyl, phenyl, and ethyl carboxylate groups), providing insights into the electronic communication within the molecule.

Table 2: Illustrative NBO Analysis Data for Donor-Acceptor Interactions in a Pyrazole System

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(N1) | π*(C4-C5) | 15.2 |

| π(C2-C3) | π*(N1-C5) | 20.5 |

Note: LP denotes a lone pair. The values are representative and serve to illustrate the type of data obtained from NBO analysis.

Molecular Dynamics and Docking Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) and docking simulations are used to study its dynamic behavior and interactions with other molecules, particularly biological macromolecules.

Molecular dynamics simulations can be employed to explore the conformational landscape of this compound in different environments, such as in solution. These simulations track the movements of atoms over time, providing information on the flexibility of the molecule and the stability of different conformers.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target receptor, such as a protein. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its receptor. For this compound, docking studies could be performed to investigate its potential as an inhibitor for specific enzymes by analyzing the interactions, such as hydrogen bonds and hydrophobic interactions, formed with the active site residues of the target protein.

Ligand-Protein Interaction Analysis

Molecular docking and molecular dynamics simulations are pivotal in elucidating the potential interactions between a ligand, such as this compound, and a protein target. These computational techniques can predict the binding mode and affinity of a ligand within the active site of a protein, providing valuable information for drug design and discovery.

In studies of similar pyrazole-based compounds as inhibitors of enzymes like meprin α and β, docking poses have revealed key interactions within the enzyme's subpockets. For instance, the phenyl groups of the pyrazole core can engage in hydrophobic interactions with nonpolar residues in the active site, while the ester group may form hydrogen bonds with polar residues or water molecules. The benzyl (B1604629) group at the N1 position of the pyrazole ring can further extend into a binding pocket, potentially forming additional van der Waals contacts or π-stacking interactions with aromatic residues like tyrosine or phenylalanine.

A hypothetical docking study of this compound into a generic kinase active site might reveal the interactions detailed in the table below.

| Functional Group of Ligand | Interacting Amino Acid Residue | Type of Interaction | Estimated Distance (Å) |

| Phenyl group at C5 | Leucine | Hydrophobic | 3.8 |

| Benzyl group at N1 | Phenylalanine | π-stacking | 4.5 |

| Carbonyl of ester | Lysine | Hydrogen Bond | 2.9 |

| Pyrazole ring | Valine | van der Waals | 4.0 |

This table is illustrative and based on common interactions observed for similar compounds.

Prediction of Binding Affinities to Biological Targets

Computational methods can also be employed to predict the binding affinity of a ligand to a biological target, often expressed as the binding free energy (ΔG_bind) or inhibitory constant (Ki). Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) provide rigorous calculations of binding affinities, while faster but more approximate methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) are also widely used.

Below is a hypothetical table of predicted binding affinities for this compound against several important enzyme classes, calculated using a standard MM/GBSA protocol.

| Biological Target | Predicted Binding Free Energy (ΔG_bind) (kcal/mol) | Predicted Inhibitory Constant (Ki) (nM) |

| Cyclooxygenase-2 (COX-2) | -9.5 | 50 |

| p38 MAP Kinase | -8.2 | 250 |

| Meprin α | -10.1 | 20 |

| Meprin β | -7.5 | 800 |

These values are hypothetical and for illustrative purposes only.

Theoretical Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of chemical reactions. For the synthesis of this compound, theoretical calculations can shed light on the reaction mechanism and the factors governing its outcome.

Computational Assessment of Reaction Pathways

The synthesis of this compound typically involves the N-alkylation of a precursor, ethyl 5-phenyl-1H-pyrazole-4-carboxylate, with benzyl chloride. nih.gov Density Functional Theory (DFT) calculations can be used to model the reaction pathway of this S_N2 reaction. The calculations can determine the geometries of the reactants, transition state, and products, as well as the activation energy and reaction energy.

A computational assessment would likely show that the reaction proceeds through a transition state where the nitrogen atom of the pyrazole ring attacks the benzylic carbon of benzyl chloride, and the chloride ion departs. The calculated activation energy would provide a quantitative measure of the reaction's feasibility under certain conditions. Furthermore, calculations could explore the potential for O-alkylation as a competing pathway, although experimental evidence suggests N-alkylation is highly favored for pyrazoles.

| Reaction Coordinate | Calculated Parameter | Value |

| Reactants | Relative Energy | 0.0 kcal/mol |

| Transition State | Activation Energy (Ea) | +15.2 kcal/mol |

| Products | Reaction Energy (ΔE) | -25.7 kcal/mol |

This data is illustrative and represents a typical profile for such a reaction.

Structure-Property Relationship Derivations from Computational Models

Computational models are invaluable for establishing relationships between the molecular structure of a compound and its physical and chemical properties. For this compound, theoretical models can predict its spectroscopic and non-linear optical properties.

Elucidation of Spectroscopic Properties through Theoretical Models

DFT and time-dependent DFT (TD-DFT) calculations can accurately predict various spectroscopic properties, including vibrational (FTIR) and nuclear magnetic resonance (NMR) spectra. By comparing the theoretically predicted spectra with experimental data, the molecular structure and vibrational modes can be confidently assigned.

For this compound, DFT calculations could predict the characteristic vibrational frequencies for the C=O stretch of the ester, the C=N and N-N stretches of the pyrazole ring, and the aromatic C-H stretches of the phenyl and benzyl groups. Similarly, NMR chemical shifts for the various protons and carbons in the molecule can be calculated and compared with experimental data to confirm the structure. researchgate.net

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |

| C=O Stretch (Ester) | 1710 | 1705 |

| C=N Stretch (Pyrazole) | 1595 | 1590 |

| Aromatic C-H Stretch | 3050 | 3045 |

This table presents a hypothetical comparison of experimental and theoretical data.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.

A study on a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has shown that these compounds are potential candidates for optical limiting applications. researchgate.net The presence of donor and acceptor groups attached to a π-conjugated system is a key feature for high NLO activity. In this compound, the pyrazole ring and the phenyl and benzyl groups form an extended π-system. While it lacks strong donor-acceptor groups, computational analysis could quantify its NLO response and guide the design of derivatives with enhanced NLO properties.

| Compound | First Hyperpolarizability (β) (esu) |

| This compound | 5.2 x 10⁻³⁰ |

| p-nitroaniline (reference) | 34.5 x 10⁻³⁰ |

The value for the title compound is a hypothetical prediction for comparative purposes.

Biological Activities and Mechanistic Studies of Ethyl 1 Benzyl 5 Phenyl 1h Pyrazole 4 Carboxylate Analogues

General Biological Activity Spectrum of Pyrazole-Containing Compounds

The diverse biological activities of pyrazole (B372694) derivatives have been extensively documented, demonstrating their potential in various therapeutic areas. mdpi.com Analogues of ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate, in particular, have shown promising results in antimicrobial, anti-inflammatory, analgesic, and anticancer studies.

Antimicrobial Activity (Antibacterial, Antifungal)

The search for novel antimicrobial agents is a critical area of research, and pyrazole derivatives have emerged as promising candidates. A series of ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives were synthesized and evaluated for their antibacterial properties. These compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. Several of these analogues demonstrated significant antibacterial activity.

| Compound Analogue | Gram-Positive Activity | Gram-Negative Activity |

| Ethyl 1-(4-chlorobenzyl)-5-phenyl-1H-pyrazole-4-carboxylate | Moderate | Significant |

| Ethyl 1-(2,4-dichlorobenzyl)-5-phenyl-1H-pyrazole-4-carboxylate | Significant | Significant |

| Ethyl 1-(4-methylbenzyl)-5-phenyl-1H-pyrazole-4-carboxylate | Moderate | Moderate |

| Ethyl 1-(naphthalen-1-ylmethyl)-5-phenyl-1H-pyrazole-4-carboxylate | Significant | Significant |

This table is a representative summary based on findings for analogous compounds and does not represent actual experimental data for the exact compounds listed.

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives have a well-established history as anti-inflammatory and analgesic agents, with celecoxib (B62257) being a notable example. rjpbr.com Research into novel pyrazole-containing compounds continues to yield promising results. A study on a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters revealed significant analgesic and anti-inflammatory activities. nih.gov One particular compound, 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, was identified as a potent agent in this regard. nih.gov Further studies on 1,5-diarylpyrazole derivatives have also demonstrated their potential as anti-inflammatory agents, with some compounds showing potent inhibitory activity against cyclooxygenase-2 (COX-2). nih.gov

Antitumor and Anticancer Effects (in vitro and non-human in vivo)

The development of novel anticancer agents is a primary focus of medicinal chemistry, and pyrazole analogues have shown considerable promise. Various derivatives of ethyl 1,5-diaryl-1H-pyrazole-3-carboxylate have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. asianpubs.org For instance, certain vicinal diaryl pyrazole ethyl carboxylate analogues have displayed significant cytotoxicity against pancreatic cancer cells. asianpubs.org

| Cell Line | Analogue Type | Observed Effect |

| MDA-MB-231 (Breast Cancer) | Pyrazole with benzo[d]thiazole | Induction of apoptosis nih.govtandfonline.com |

| A549 (Lung Cancer) | Pyrazolo[1,5-a]quinazoline | Inhibition of cell proliferation researchgate.net |

| PANC-1 (Pancreatic Cancer) | Vicinal diaryl pyrazole ethyl carboxylate | Cytotoxicity asianpubs.org |

This table summarizes findings from studies on various pyrazole analogues and their effects on different cancer cell lines.

Mechanistic Exploration of Cellular and Molecular Interactions

Understanding the mechanisms through which these compounds exert their biological effects is crucial for their development as therapeutic agents. Research has begun to elucidate the cellular and molecular interactions of pyrazole derivatives.

Inhibition of Cell Proliferation and Induction of Apoptosis

A key mechanism by which pyrazole analogues exhibit their anticancer effects is through the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death. Studies have shown that various pyrazole derivatives can induce apoptosis in cancer cells through different pathways. nih.gov For example, some pyrazole derivatives have been found to induce apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase 3. nih.gov The induction of apoptosis is a desirable characteristic for an anticancer agent, as it leads to the controlled elimination of cancer cells. Research on novel pyrazole derivatives has demonstrated their ability to induce apoptosis in breast cancer cells, as evidenced by phosphatidylserine (B164497) externalization, caspase-3/7 activation, and DNA fragmentation. mdpi.com Furthermore, some 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to target the anti-apoptotic protein Bcl-2, further promoting cancer cell death. rsc.org

Modulation of Angiogenesis Pathways (e.g., ROS, NO, HIF-1α, VEGF)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Therefore, compounds that can modulate angiogenesis pathways are of great interest in cancer research. A study on N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide, a close analogue of the subject compound, has provided insights into this area. It was found that this compound can promote vascular endothelial cell angiogenesis and migration. The underlying mechanism involves the modulation of key signaling pathways, including the generation of reactive oxygen species (ROS) and nitric oxide (NO). These molecules, in turn, influence the levels of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), both of which are crucial regulators of angiogenesis.

Interactions with Nucleic Acids (e.g., DNA binding and cleavage)

The pyrazole nucleus is a versatile scaffold in medicinal chemistry, and while many of its biological activities are attributed to interactions with proteins, some heterocyclic compounds are known to interact with nucleic acids. nih.gov In the context of pyrazole-containing drugs, studies have suggested that cytotoxicity induced by certain analogues may involve the formation of PARP–DNA complexes, leading to DNA damage and apoptosis. nih.gov However, specific research focusing on the direct DNA binding and cleavage activities of this compound and its close analogues is not extensively detailed in the current body of scientific literature. The primary mechanisms of action for this class of compounds appear to be centered on protein targets rather than direct nucleic acid interactions.

Enzyme and Receptor Modulatory Effects

Analogues of this compound have demonstrated significant modulatory effects on a wide array of enzymes and receptors, highlighting the therapeutic potential of the pyrazole core. frontiersin.orgekb.egpharmatutor.org

Enzyme Inhibition:

Kinases: Pyrazole derivatives have been identified as potent inhibitors of various kinases. For instance, certain 4-amino-(1H)-pyrazole compounds can form hydrogen bonds with key residues in the hinge region of Janus kinases (JAKs), such as JAK2. acs.org Similarly, the pyrazole core is a crucial pharmacophore for inhibiting cyclin-dependent kinases (CDKs), where it occupies the adenine (B156593) region of the ATP binding pocket. nih.gov Specific di-amino pyrazole derivatives have shown selective inhibition of CDK2. nih.gov

Carbonic Anhydrases (CAs): Novel pyrazole derivatives have been evaluated for their inhibitory effects against human carbonic anhydrase isoforms hCA I and II, demonstrating significant inhibition at low nanomolar concentrations. tandfonline.com

Cholinesterases: The versatile structure of the pyrazole moiety allows it to interact with enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov

Cyclooxygenase (COX): The anti-inflammatory properties of many pyrazole analogues are linked to their ability to inhibit COX enzymes, particularly the inducible COX-2 isoform, thereby suppressing prostaglandin (B15479496) synthesis. frontiersin.orgnih.gov

α-Glucosidase: Pyrazole-containing compounds have been investigated as α-glucosidase inhibitors, which is relevant for managing diabetes. nih.govnih.gov

Receptor Modulation:

Cannabinoid Receptors (CB1): Oxygen-bridged pyrazole-based structures have been developed as potent ligands for the cannabinoid receptor 1 (CB1), with some acting as antagonists and others as partial agonists. mdpi.com

Nicotinic Acid Receptor: Substituted pyrazole-3-carboxylic acids have shown substantial affinity for the G protein-coupled nicotinic acid receptor, with many acting as partial agonists. nih.gov

P2X(7) Receptor: A series of (1H-pyrazol-4-yl)acetamide analogues have been identified as potent antagonists of the P2X(7) receptor, a target for inflammatory conditions. researchgate.net

Table 1: Enzyme and Receptor Modulatory Activity of Selected Pyrazole Analogues This is an interactive table. You can sort and filter the data.

| Compound Class | Target | Activity | Potency (IC50 / Ki) | Reference |

|---|---|---|---|---|

| 4-Amino-(1H)-pyrazole Derivatives | Janus Kinases (JAKs) | Inhibition | Not Specified | acs.org |

| Di-amino Pyrazole Derivative (CAN508) | Cyclin-Dependent Kinase 2 (CDK2) | Inhibition | 0.35 µM | nih.gov |

| Pyrazole-Thiazole Derivatives | Carbonic Anhydrases (hCA I & II) | Inhibition | 21.98 - 25.14 nM | tandfonline.com |

| 1,5-Diaryl Pyrazole | Cyclooxygenase-2 (COX-2) | Inhibition | 2.52 µM | frontiersin.org |

| Oxygen-Bridged Pyrazoles (1d, 1e) | Cannabinoid Receptor 1 (CB1) | Antagonism/Agonism | 35 nM / 21.70 nM | mdpi.com |

Inhibition of Specific Cellular Processes (e.g., Neutrophil Chemotaxis)

A significant biological activity reported for analogues of this compound is the potent inhibition of neutrophil chemotaxis. A series of 1H-pyrazole-4-carboxylic acid ethyl esters, functionalized at the N1 and C5 positions, were designed and synthesized as inhibitors of this process. nih.gov

These compounds demonstrated potent inhibition of neutrophil chemotaxis stimulated by both interleukin-8 (IL-8) and N-formyl-methionyl-leucyl-phenylalanine methyl ester (fMLP-OMe). nih.govnih.gov The most active compounds exhibited exceptionally high potency, with IC50 values in the picomolar to low nanomolar range, particularly against IL-8-induced chemotaxis. nih.gov This inhibitory action on a key cellular process of the inflammatory response underscores the anti-inflammatory potential of this structural class. nih.gov

Table 2: Inhibition of Neutrophil Chemotaxis by Pyrazole-4-Carboxylic Acid Ethyl Esters This is an interactive table. You can sort and filter the data.

| Stimulant | Activity | Potency (IC50) | Reference |

|---|---|---|---|

| fMLP-OMe | Inhibition | 0.19 nM - 2 µM | nih.gov |

Structure-Activity Relationship (SAR) Derivations for Biological Efficacy

The biological activity of pyrazole analogues is highly dependent on the nature and position of substituents on the pyrazole core and its appended rings. frontiersin.org SAR studies are crucial for optimizing the potency and selectivity of these compounds. nih.gov

Impact of Substituent Modifications on Bioactivity

Systematic modifications of the pyrazole scaffold have provided key insights into the structural requirements for various biological activities.

Substituents on Phenyl Rings: For pyrazole-based meprin α and β inhibitors, the introduction of acidic moieties, such as carboxylic acid groups, on a benzylic unit significantly increased potency against meprin β. nih.gov In a series of anti-HIV phenylpyrazole derivatives, structural optimization of the benzyl (B1604629) group and the pyrazole ring led to a derivative with a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group that was six-fold more potent than the lead compound. nih.gov The position of fluorine atoms on a phenyl ring attached to a pyrazole core has also been shown to influence antinociceptive effects. nih.gov

Substituents on the Pyrazole Core: In studies of P2X(7) receptor antagonists, replacing the heterocyclic core of a lead pyrazole compound with imidazole (B134444) led to the identification of potent antagonists with improved metabolic stability. researchgate.net For meprin inhibitors, the introduction of residues with different sizes at the 3(5)-position of 3,4,5-substituted pyrazoles revealed that a cyclopentyl moiety maintained high activity, whereas smaller (methyl) or larger (benzyl) groups led to a decrease. nih.gov

Nature of the Linker: For anti-HIV agents, it was discovered that a diazenyl group could be effectively replaced by an aminomethylene group, which served as a key optimization step. nih.gov

Pharmacophore Identification and Lead Optimization Principles

Pharmacophore modeling is a powerful tool for understanding the essential structural features required for a molecule to interact with a specific biological target. nih.gov

Key Pharmacophoric Features: For pyrazole-based α-glucosidase inhibitors, 3D-QSAR models have shown that steric features, along with hydrophobic groups, hydrogen bond acceptors/donors, and electrostatic characteristics, are crucial for inhibitory potential. nih.gov In the context of kinase inhibition, the pyrazole core itself is a critical pharmacophoric element. nih.gov The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen can act as an acceptor, allowing for crucial interactions within the ATP-binding site of enzymes like JAKs and CDKs. nih.govacs.orgnih.gov

Lead Optimization: Lead optimization for pyrazole analogues often involves strategies to enhance potency and improve physicochemical properties. nih.govresearchgate.net This can be achieved by serving as a bioisostere for other aromatic rings like benzene (B151609) or imidazole. nih.gov This replacement can lead to improved potency and better properties such as lower lipophilicity and increased water solubility. nih.gov For example, in the development of JAK inhibitors, pharmacophore-based virtual screening of pyrazolone (B3327878) derivatives has successfully identified novel dual JAK2/3 inhibitors. acs.org This combination of computational modeling and synthetic modification is a cornerstone of modern drug discovery with this class of compounds.

In Vitro Pharmacological Profiling and Cellular Assays

The biological evaluation of this compound analogues involves a comprehensive suite of in vitro pharmacological profiling and cellular assays to determine their activity, selectivity, and mechanism of action. europeanpharmaceuticalreview.com

Enzyme Inhibition Assays: The inhibitory potential of pyrazole derivatives is commonly assessed using in vitro enzyme assays. For instance, the activity against hCA I and II isozymes is determined using hydratase and esterase activity methods. tandfonline.com For kinase inhibitors, screening is often performed against a panel of kinases to determine potency (IC50 values) and selectivity. nih.gov

Receptor Binding Assays: The affinity of compounds for specific receptors is quantified through radioligand binding assays. For example, the affinity for the nicotinic acid receptor was measured by the inhibition of [3H]nicotinic acid binding to rat spleen membranes. nih.gov

Cellular Assays: To understand the effect of these compounds in a more biologically relevant context, various cellular assays are employed. Antiproliferative and cytotoxic effects of antitumor pyrazole derivatives are evaluated against cancer cell lines. frontiersin.orgdoaj.org For compounds targeting inflammation, cellular assays like the inhibition of fMLP-induced neutrophil chemotaxis are utilized. nih.gov The antimicrobial and antifungal activity of novel pyrazole derivatives is screened against various bacterial and fungal strains using methods like the agar (B569324) well diffusion assay. nih.govacs.org

Biopharmaceutical Profiling: For promising compounds, early biopharmaceutical profiling is conducted to assess properties like solubility in different physiological media. doaj.org These in vitro and computational methods help identify potential liabilities and rank compounds for further preclinical development. doaj.org

Cell-Based Assays for Cytotoxicity and Antiproliferative Activity

Cell-based assays are fundamental in the initial screening and characterization of potential therapeutic agents. For analogues of this compound, these assays have been crucial in determining their ability to inhibit cancer cell growth and induce cell death. A variety of human cancer cell lines have been employed to evaluate the breadth and selectivity of their cytotoxic and antiproliferative effects.

Several studies have reported the synthesis of vicinal diaryl pyrazole ethyl carboxylate analogues and their evaluation for antiproliferative activity against various cancer cell lines. asianpubs.org For instance, a series of 1,5-diarylpyrazole carboxamide derivatives were synthesized and evaluated for their in vitro cytotoxic activities against a panel of cancer cell lines, including DLD (colon), Hela (cervical), K-562 (chronic myelogenous leukemia), SUIT (pancreatic), and HepG2 (liver). ekb.eg One particular compound, 5c , demonstrated significant cytotoxic effects against four of the tested cell lines, with IC50 values of 17.20 µM against K-562 and 21.20 µM against HepG2, which were comparable to the standard drug daunorubicin. ekb.eg

Another study focused on a novel pyrazole derivative, PTA-1 , which exhibited potent cytotoxicity against a panel of 17 human cancer cell lines, with CC50 values in the low micromolar range. nih.gov Notably, PTA-1 demonstrated a favorable selective cytotoxicity index, being less cytotoxic to non-cancerous human cells. nih.gov The Jurkat cell line was particularly sensitive to PTA-1, with a CC50 value of 0.32 µM. nih.gov

Furthermore, a series of vicinal diaryl-substituted isoxazole (B147169) and pyrazole derivatives were synthesized and evaluated for their in vitro growth inhibitory activity. nih.gov Two compounds, a diaryl isoxazole 11 and a diaryl pyrazole 85 , showed significant antiproliferative activities against 13 hepatocellular carcinoma and breast cancer cell lines, with IC50 values ranging from 0.77 to 9.53 μM. nih.gov These compounds were found to be less toxic to the normal breast epithelial cell line MCF10A. nih.gov

The antiproliferative activity of these analogues is often influenced by the nature and position of substituents on the phenyl rings. Structure-activity relationship (SAR) studies have shown that appropriate substitutions can significantly enhance anticancer efficacy and tumor selectivity. mdpi.com

Table 1: Cytotoxicity and Antiproliferative Activity of this compound Analogues

| Compound | Cell Line | Assay Type | IC50/CC50 (µM) | Reference |

|---|---|---|---|---|

| 5c | K-562 | Cytotoxicity | 17.20 | ekb.eg |

| 5c | HepG2 | Cytotoxicity | 21.20 | ekb.eg |

| PTA-1 | Jurkat | Cytotoxicity | 0.32 | nih.gov |

| 11 | Hepatocellular Carcinoma & Breast Cancer Panel | Antiproliferative | 0.77 - 9.53 | nih.gov |

| 85 | Hepatocellular Carcinoma & Breast Cancer Panel | Antiproliferative | 0.77 - 9.53 | nih.gov |

| 7b | A549 | Antiproliferative | 0.26 | nih.gov |

| vicinal diaryl pyrazole ethyl carboxylate analogues | PANC-1 | Antiproliferative | Single-digit micromolar | asianpubs.org |

| Indolo–pyrazoles grafted with thiazolidinone (6c) | SK-MEL-28 | Cytotoxicity | 3.46 | nih.gov |

Biochemical Assays for Target Interaction

To elucidate the molecular mechanisms underlying the observed cytotoxic effects, biochemical assays are employed to identify and characterize the direct molecular targets of these pyrazole analogues. These assays are critical for understanding how these compounds interfere with cellular processes and for the rational design of more potent and selective inhibitors.

Several molecular targets have been identified for pyrazole derivatives, including key enzymes involved in cancer cell proliferation and survival. For example, a series of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives were designed and synthesized as inhibitors of MEK (mitogen-activated protein kinase kinase). nih.gov Compound 7b from this series exhibited the most potent inhibitory activity against MEK1 with an IC50 value of 91 nM. nih.gov

The epidermal growth factor receptor (EGFR) is another important target for anticancer drug development. Novel pyrazole amide derivatives have been synthesized and evaluated for their in vitro EGFR inhibitory activity. nih.gov Compounds 6p and 6m showed significant activity with IC50 values of 0.79 ± 0.04 μM and 0.86 ± 0.06 μM, respectively, which were comparable to the standard EGFR inhibitor erlotinib. nih.gov

Tubulin, a key component of the cytoskeleton, is a well-established target for anticancer agents. A novel pyrazole derivative, PTA-1 , was identified as a tubulin polymerization inhibitor. nih.gov This was further supported by gene expression analysis, which showed a profile similar to that of other tubulin inhibitors. nih.gov Similarly, certain indolo–pyrazole derivatives grafted with thiazolidinone have been shown to inhibit tubulin polymerization, with compound 6c exhibiting approximately 60% inhibition. nih.gov

Other potential targets for pyrazole derivatives include cyclin-dependent kinases (CDKs) and DNA. mdpi.comjst.go.jp Some 1H-pyrazole-3-carboxamide derivatives have been shown to interact with DNA, potentially contributing to their antiproliferative effects through an off-target mechanism. jst.go.jp

Table 2: Biochemical Assays for Target Interaction of this compound Analogues

| Compound | Target | Assay Type | IC50 (nM) | Reference |

|---|---|---|---|---|

| 7b | MEK1 | Enzyme Inhibition | 91 | nih.gov |

| 6p | EGFR | Enzyme Inhibition | 790 ± 40 | nih.gov |

| 6m | EGFR | Enzyme Inhibition | 860 ± 60 | nih.gov |

| PTA-1 | Tubulin | Polymerization Inhibition | - | nih.gov |

| 6c | Tubulin | Polymerization Inhibition | <1730 | nih.gov |

Advanced Cellular Imaging Techniques for Mechanistic Insights

Advanced cellular imaging techniques, such as fluorescence and confocal microscopy, provide powerful tools to visualize the subcellular localization of compounds and their effects on cellular structures and processes in real-time. These methods offer crucial mechanistic insights that complement the data obtained from cell-based and biochemical assays.

The inherent fluorescence of some pyrazole derivatives makes them suitable for bioimaging applications without the need for external fluorophores. nih.gov These fluorescent probes can be used for general cell staining, labeling of subcellular structures, and the detection of specific ions or small molecules within living cells. nih.gov Pyrazole derivatives have been reported to have good membrane permeability and biocompatibility, making them effective biosensing compounds. nih.gov

Confocal microscopy has been utilized to study the mechanism of action of pyrazole derivatives. For instance, the pyrazole derivative PTA-1 , identified as a tubulin inhibitor, was shown to disrupt the microtubule organization within cancer cells when visualized by confocal microscopy. nih.gov This direct visualization of its effect on the cytoskeleton provides strong evidence for its mechanism of action.

Furthermore, imaging assays have been used to investigate the selectivity of pyrazole-based fluorescent probes for cancer cells over normal cells. A celecoxib-inspired fluorescent pyrazole derivative, 16 , exhibited very low toxicity and differential fluorescence, with strong fluorescence observed in cancer cell lines (HeLa and SCC-9) but scarce fluorescence in a normal cell line (RAW264.7). nih.gov This suggests its potential for discerning between cancerous and normal cells. nih.gov

These imaging studies are instrumental in confirming the cellular consequences of target engagement and in providing a more comprehensive understanding of the compounds' biological activities.

In Vivo Pharmacological Investigations in Animal Models

Following promising in vitro results, the evaluation of lead compounds in preclinical animal models is a critical step in the drug development process. These in vivo studies provide essential information on the efficacy, and pharmacokinetic properties of the compounds in a whole-organism context.

The antitumor efficacy of this compound analogues has been investigated in xenograft mouse models, where human cancer cells are implanted into immunocompromised mice. These models allow for the assessment of a compound's ability to inhibit tumor growth in a living system.

In one study, the in vivo antitumor effects of a diaryl pyrazole derivative, 85 , were assessed in hepatocellular carcinoma (Mahlavu cells) and breast cancer (MDA-MB-231 cells) xenograft models. nih.gov Oral administration of compound 85 at 40 mg/kg twice a week for four weeks resulted in a significant reduction in tumor volume. nih.gov Specifically, in the Mahlavu xenografts, mice treated with compound 85 experienced a 40% reduction in tumor volume. nih.gov Importantly, the treatment did not have a significant effect on the body weight of the mice, suggesting a favorable tolerability profile at the tested dose. nih.gov

These in vivo efficacy studies are crucial for validating the therapeutic potential of these pyrazole derivatives and for providing the necessary data to support their further preclinical and potential clinical development. The positive results obtained with analogues like compound 85 highlight the promise of this chemical scaffold for the development of new anticancer agents. nih.gov

Exploring the Untapped Potential of this compound

This compound, a distinct molecule within the vast pyrazole family, presents a landscape of untapped potential in chemical research and development. While extensive research exists for the broader class of pyrazole derivatives, specific studies focusing solely on this compound remain limited. This article delves into the prospective research applications of this compound beyond traditional medicinal chemistry, extrapolating from the known reactivity and utility of the pyrazole scaffold.

Potential Research Applications Beyond Traditional Medicinal Chemistry

The unique structural arrangement of ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate, featuring a 1,5-disubstituted pyrazole (B372694) core with a carboxylate group at the 4-position, suggests a variety of potential applications in organic synthesis, agricultural chemistry, and materials science.

The pyrazole core is a versatile scaffold in organic synthesis, and this compound is well-equipped to serve as a valuable building block. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, and other esters. These transformations open avenues for the synthesis of more complex molecular architectures.

Furthermore, the pyrazole ring itself can participate in various chemical reactions. For instance, the carbon atoms of the pyrazole ring can be susceptible to electrophilic substitution, although the reactivity is influenced by the existing substituents. The presence of the electron-withdrawing carboxylate group would likely direct substitution to specific positions on the pyrazole ring.

Potential Synthetic Transformations:

| Functional Group | Potential Reagents | Resulting Product |

| Ester | LiOH, H₂O | Carboxylic acid |

| Ester | Amine, heat | Amide |

| Pyrazole Ring | Nitrating agent | Nitro-pyrazole derivative |

| Pyrazole Ring | Halogenating agent | Halo-pyrazole derivative |

These transformations would allow for the incorporation of the 1-benzyl-5-phenyl-pyrazole moiety into a diverse range of organic molecules, making it a potentially useful intermediate in the synthesis of novel compounds with desired properties.

Pyrazole derivatives are a well-established class of compounds in the agrochemical industry, with many commercial products used as herbicides, insecticides, and fungicides. lifechemicals.comroyal-chem.com The biological activity of these compounds is often attributed to their ability to interfere with specific biochemical pathways in pests and weeds.

While no specific studies have been published on the agricultural applications of this compound, its structural features suggest that it could be a candidate for investigation in this area. For instance, many commercial pyrazole-based herbicides act by inhibiting specific enzymes in plants. researchgate.netnih.gov It is plausible that derivatives of this compound could exhibit similar activity.

Similarly, the 1,5-diarylpyrazole scaffold is a key feature in some insecticides. researchgate.net Research in this area could involve the synthesis and screening of a library of compounds derived from this compound to identify potential candidates with insecticidal, acaricidal, or herbicidal properties.

Examples of Commercial Pyrazole-Based Agrochemicals:

| Compound Name | Type of Agrochemical |

| Fipronil | Insecticide |

| Pyraclostrobin | Fungicide |

| Pyroxasulfone | Herbicide |

Further research is needed to determine if this compound or its derivatives possess any of these valuable biological activities.

The application of pyrazole derivatives in materials science is a growing field of research. royal-chem.com Their rigid, aromatic structure and ability to coordinate with metal ions make them attractive components for the development of new materials with interesting optical, electronic, and thermal properties.

Although there is no specific research on the use of this compound in materials science, its structure suggests several potential avenues for exploration. The pyrazole ring can act as a ligand for the formation of metal-organic frameworks (MOFs) or coordination polymers. The extended conjugation provided by the phenyl and benzyl (B1604629) groups could also lead to interesting photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) or as a fluorescent sensor.

Potential Applications in Materials Science:

| Application Area | Rationale |

| Metal-Organic Frameworks (MOFs) | The nitrogen atoms of the pyrazole ring can coordinate with metal ions. |

| Organic Light-Emitting Diodes (OLEDs) | The conjugated aromatic system may exhibit useful photoluminescent properties. |

| Fluorescent Sensors | The fluorescence of the molecule could be sensitive to the presence of specific analytes. |

The synthesis of polymers incorporating the 1-benzyl-5-phenyl-pyrazole moiety could also lead to materials with enhanced thermal stability or specific optical properties. As with its other potential applications, dedicated research is required to explore these possibilities.

Future Perspectives and Emerging Research Directions

Development of Novel and Atom-Economical Synthetic Methodologies

Emerging strategies that are gaining traction include:

Catalytic Systems: The use of novel catalysts, including metal-based (e.g., copper, nickel, ruthenium) and organocatalysts, can facilitate reactions under milder conditions with higher efficiency and selectivity. organic-chemistry.orgmdpi.com Recent developments have highlighted the use of nano-ZnO and Amberlyst-70 as efficient, recyclable, and environmentally friendly catalysts for pyrazole (B372694) synthesis. mdpi.com

Green Chemistry Principles: The application of green solvents (like water or ionic liquids), renewable energy sources (such as microwave or ultrasound irradiation), and recyclable catalysts are central to modern synthetic chemistry. researchgate.net These methods aim to minimize environmental impact while maximizing efficiency. researchgate.net For example, visible light photoredox catalysis has been shown to enable the synthesis of polysubstituted pyrazoles from hydrazine (B178648) and Michael acceptors in the presence of air as the terminal oxidant. organic-chemistry.org

The goal is to create synthetic pathways that are not only high-yielding but also operationally simple and environmentally benign, making the production of these valuable compounds more sustainable for both academic and industrial research. researchgate.net

| Synthetic Strategy | Key Features | Potential Advantages |

| Multi-Component Reactions | One-pot synthesis, multiple bond formations in a single step. | Reduced waste, time and cost savings, increased efficiency. |

| Advanced Catalysis | Use of nano-catalysts, organocatalysts, photoredox catalysts. | High yields, mild reaction conditions, recyclability, high selectivity. |

| Green Solvents/Energy | Utilization of water, ionic liquids; microwave or ultrasound energy. | Environmentally benign, reduced use of hazardous reagents, operational simplicity. |

Integration of Advanced Computational Approaches for Deeper Insights

Computational chemistry has become an indispensable tool in modern drug discovery. For ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate, advanced computational approaches can provide profound insights into its physicochemical properties, biological activities, and mechanisms of action, thereby accelerating the drug development process.

Key computational methods include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target, such as an enzyme or receptor. It can help identify critical interactions, like hydrogen bonds and hydrophobic contacts, that are essential for binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can predict the activity of novel, unsynthesized analogs, guiding the design of more potent compounds. researchgate.net

Deep Learning and Artificial Intelligence: AI-driven approaches can screen vast virtual libraries of compounds to identify potential hits with desired properties. nih.gov For example, a deep learning model, DeepPurpose, has been used in conjunction with molecular docking to screen a library of over 60,000 pyrazole-based structures to identify potential inhibitors of the SARS-CoV-2 main protease. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic and spectroscopic properties of pyrazole derivatives, providing a deeper understanding of their reactivity and potential as conductive materials. nih.gov

These computational tools allow for the rapid and cost-effective evaluation of a large number of derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Exploration of Untapped Biological Targets and Signaling Pathways

The pyrazole scaffold is known to interact with a wide range of biological targets, leading to diverse pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities. nih.govresearchgate.netmdpi.com A significant future direction for this compound is the exploration of novel and as-yet-untapped biological targets and signaling pathways.

Many existing pyrazole-based drugs target well-known enzymes and receptors. However, the complexity of human diseases often involves intricate signaling networks. Future research could focus on:

Identifying Novel Targets: High-throughput screening campaigns against a broad panel of enzymes, receptors, and ion channels could reveal unexpected biological activities for this specific pyrazole derivative.

Investigating Signaling Cascades: Even when a primary target is known, it is crucial to understand the downstream effects on cellular signaling pathways. Techniques like phosphoproteomics can map the changes in protein phosphorylation upon treatment with the compound, revealing its impact on cellular communication networks.

Phenotypic Screening: This approach involves testing compounds for their ability to produce a desired change in cell behavior (e.g., inhibiting cancer cell migration) without a preconceived target. This can lead to the discovery of first-in-class drugs with novel mechanisms of action.

The broad spectrum of activities reported for pyrazole derivatives suggests that their therapeutic potential is far from fully realized. frontiersin.orgresearchgate.net Systematic exploration of new biological space is a promising avenue for discovering novel applications for this compound.

| Biological Activity of Pyrazole Analogs | Potential Targets/Pathways for Exploration |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes, cytokine signaling pathways (e.g., IL-8). nih.govnih.gov |

| Anticancer | Tubulin polymerization, various kinases, induction of apoptosis, signal transduction pathways. mdpi.comresearchgate.netmdpi.com |

| Antimicrobial | Bacterial and fungal metabolic enzymes, cell wall synthesis. researchgate.netacs.org |

| Antiviral | Viral proteases (e.g., SARS-CoV-2 Mpro), polymerases. nih.govnih.gov |

| Neuroprotective | Monoamine oxidase-B (MAO-B), receptors involved in neurodegenerative diseases. pharmatutor.org |

Rational Design of Analogs with Enhanced Specificity and Potency

Once a lead compound like this compound shows promising biological activity, the next step is lead optimization. Rational design, guided by structure-activity relationships (SAR), is key to developing analogs with improved properties. nih.govresearchgate.net This involves systematically modifying the chemical structure to enhance potency against the desired target while minimizing off-target effects.

For the target compound, modifications could be explored at several positions:

The Phenyl Ring at C5: Substituting this ring with various electron-donating or electron-withdrawing groups can influence the electronic properties and binding interactions of the molecule. researchgate.net

The Ethyl Carboxylate Group at C4: This group can be modified to other esters, amides, or carboxylic acids to potentially form different hydrogen bonds or electrostatic interactions with the biological target.

The goal of this iterative process of design, synthesis, and testing is to produce a drug candidate with high specificity and potency, leading to a better therapeutic window. nih.gov

Synergistic Approaches Combining Experimental and Theoretical Studies

The most powerful insights often arise from the synergy between experimental and theoretical research. nih.gov For this compound, a combined approach will be crucial for a comprehensive understanding of its properties and mechanism of action.

This integrated strategy involves a feedback loop:

Experimental Data Generation: Synthesis of analogs and their characterization using spectroscopic techniques (NMR, IR), followed by biological evaluation to determine their activity. nih.gov

Computational Modeling: Using the experimental data to build and validate computational models (e.g., QSAR, docking simulations). nih.govresearchgate.net

Prediction and Hypothesis Generation: The validated models are then used to predict the activity of new, virtual compounds and to generate hypotheses about the key structural features required for activity.

Experimental Validation: The most promising compounds predicted by the models are synthesized and tested experimentally, and the results are used to refine the computational models further.

This synergistic cycle accelerates the discovery process, reduces the number of compounds that need to be synthesized, and provides a deeper, more mechanistic understanding of the drug-target interactions. nih.govnih.gov

Multi-Omics Data Integration for Comprehensive Activity Prediction

The advent of "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) has revolutionized biology and medicine. A frontier in drug discovery is the integration of these multi-omics datasets to predict a compound's effect in a holistic, systems-level manner. rsc.orgmeegle.com

For this compound, this approach could involve:

Treating cell lines or model organisms with the compound.

Collecting multi-omics data to measure changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics).

Using bioinformatics and machine learning to integrate these datasets and identify the pathways and networks most significantly perturbed by the compound. researchgate.netarxiv.org